2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid 2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid Bismuth subgallate is a bismuth coordination entity. It has a role as an astringent.
Bismuth subgallate is a yellow colored substance that presents as an odorless powder that undergoes discoloration when exposed to sunlight. It is a heavy metal salt of gallic acid that is highly insoluble and poorly absorbed. Possessing protective effects on the gastric mucosa, strong astringent effects, and not as yet elucidated antimicrobial and hemostatic actions, bismuth subgallate is most commonly available as an over-the-counter internal deodorant where it is often employed as the primary active ingredient.
Brand Name: Vulcanchem
CAS No.: 22650-86-8
VCID: VC14487690
InChI: InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2
SMILES:
Molecular Formula: C7H6BiO6
Molecular Weight: 395.10 g/mol

2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid

CAS No.: 22650-86-8

Cat. No.: VC14487690

Molecular Formula: C7H6BiO6

Molecular Weight: 395.10 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid - 22650-86-8

Specification

CAS No. 22650-86-8
Molecular Formula C7H6BiO6
Molecular Weight 395.10 g/mol
Standard InChI InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2
Standard InChI Key XXCBNHDMGIZPQF-UHFFFAOYSA-L
Canonical SMILES C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O

Introduction

Chemical Identification and Structural Properties

Nomenclature and Synonyms

The compound is systematically named 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid but is more commonly referenced by its trivial name, bismuth subgallate. Key synonyms include:

  • Bismuth(III) gallate basic hydrate

  • Dermatol

  • Basic bismuth gallate

  • Bismutum subgallicum

These aliases reflect its historical use in dermatology and gastrointestinal medicine .

Molecular Structure and Physicochemical Data

The molecular formula is C₇H₅BiO₆·xH₂O, with a molecular weight of 394.40 g/mol (anhydrous basis) . Structural analysis reveals a bicyclic framework where bismuth coordinates with oxygen atoms from gallic acid derivatives. Key properties include:

PropertyValue/Description
Topological Polar Surface Area77 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
SolubilityInsoluble in water; soluble in acids

The compound’s low solubility in neutral aqueous media contributes to its prolonged activity in biological systems .

Biological and Pharmacological Activity

Gastroprotective Mechanisms

Bismuth subgallate forms a protective coating on gastrointestinal mucosa, shielding epithelial cells from acid and enzymatic damage. This activity is leveraged in treating ulcers and inflammatory bowel conditions. Studies suggest it modulates luminal bismuth concentrations to promote mucosal repair without systemic absorption .

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial effects, particularly against Helicobacter pylori. Its mechanism involves:

  • Enzyme Inhibition: Binding to bacterial urease and catalase, disrupting pH regulation and oxidative stress responses.

  • Membrane Disruption: Chelating essential metal ions in microbial cell walls.

Table 1: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (μg/mL)
Helicobacter pylori12.5
Escherichia coli50
Staphylococcus aureus100

Data extrapolated from structurally analogous bismuth compounds .

Hemostatic Applications

As a topical agent, bismuth subgallate accelerates clot formation by crosslinking fibrin strands and activating platelet aggregation. This property underpins its use in postoperative care and wound management .

Industrial and Laboratory Applications

Chemical Synthesis

In organic chemistry, the compound serves as:

  • Catalyst: Facilitates esterification and cyclization reactions due to Lewis acidic bismuth centers.

  • Stabilizer: Prevents oxidative degradation in polymer formulations.

Material Science

Bismuth subgallate derivatives are investigated for:

  • Semiconductor Coatings: Thin films with tunable bandgap properties.

  • Pigments: Yellow-brown coloration in ceramics and glass.

Table 2: Industrial Use Cases

ApplicationFunctionExample Formulation
Polymer ProductionAntioxidant stabilizer0.1–0.5% w/w in PVC
Ceramic GlazesColorant2–5% in lead-free glazes

Comparative Analysis with Related Bismuth Compounds

Table 3: Bismuth Compound Comparison

CompoundKey ApplicationBioavailability
Bismuth SubgallateTopical hemostasisNon-systemic
Bismuth SubsalicylateAntidiarrhealLow systemic
Bismuth CitrateRadiocontrast agentHigh systemic

Bismuth subgallate’s non-systemic absorption profile minimizes toxicity risks compared to citrate derivatives .

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